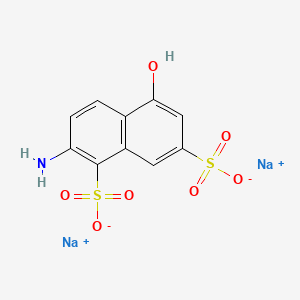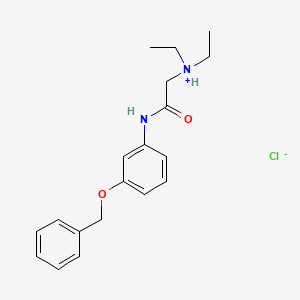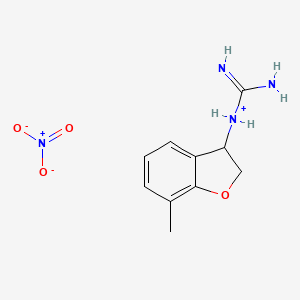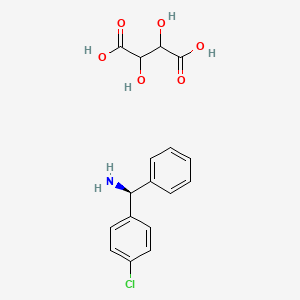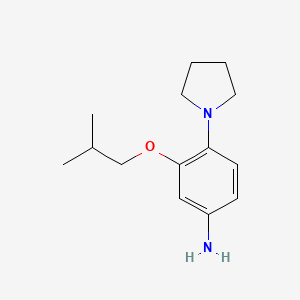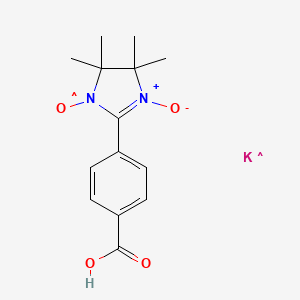
2-(4-Carboxyphenyl)-4,4,5,5-tetramethylimidazoline-1-oxyl-3-oxide potassium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Carboxyphenyl)-4,4,5,5-tetramethylimidazoline-1-oxyl-3-oxide potassium salt is a stable nitroxide radical compound. It is widely used in various scientific research fields due to its unique chemical properties, particularly its ability to act as a spin label and a radical scavenger. This compound is known for its stability and reactivity, making it a valuable tool in studies involving oxidative stress and electron paramagnetic resonance (EPR) spectroscopy.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Carboxyphenyl)-4,4,5,5-tetramethylimidazoline-1-oxyl-3-oxide potassium salt typically involves the following steps:
Formation of the imidazoline ring: This is achieved by reacting 4-carboxybenzaldehyde with a suitable amine under acidic conditions to form the imidazoline ring.
Oxidation: The imidazoline ring is then oxidized using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid to form the nitroxide radical.
Salt formation: Finally, the potassium salt is formed by neutralizing the carboxylic acid group with potassium hydroxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Carboxyphenyl)-4,4,5,5-tetramethylimidazoline-1-oxyl-3-oxide potassium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different oxidation states.
Reduction: It can be reduced to form hydroxylamine derivatives.
Substitution: The carboxyl group can undergo substitution reactions to form esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alcohols or amines are used under acidic or basic conditions to form esters or amides.
Major Products Formed
Oxidation: Higher oxidation state nitroxides.
Reduction: Hydroxylamine derivatives.
Substitution: Ester or amide derivatives of the carboxyl group.
Wissenschaftliche Forschungsanwendungen
2-(4-Carboxyphenyl)-4,4,5,5-tetramethylimidazoline-1-oxyl-3-oxide potassium salt has a wide range of applications in scientific research:
Chemistry: Used as a spin label in EPR spectroscopy to study molecular dynamics and interactions.
Biology: Acts as a radical scavenger to study oxidative stress in biological systems.
Medicine: Investigated for its potential therapeutic effects in diseases involving oxidative stress.
Industry: Used in the development of new materials and as a stabilizer in various chemical processes.
Wirkmechanismus
The compound exerts its effects primarily through its nitroxide radical, which can interact with other radicals and reactive oxygen species (ROS). This interaction helps in scavenging free radicals, thereby reducing oxidative stress. The molecular targets include various ROS and other radicals present in the system. The pathways involved include the neutralization of ROS and the stabilization of radical species.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO): Another stable nitroxide radical used in similar applications.
4-Hydroxy-TEMPO: A hydroxyl derivative of TEMPO with enhanced solubility in water.
Carboxy-TEMPO: A carboxyl derivative of TEMPO with similar properties to 2-(4-Carboxyphenyl)-4,4,5,5-tetramethylimidazoline-1-oxyl-3-oxide potassium salt.
Uniqueness
This compound is unique due to its specific structure, which provides enhanced stability and reactivity compared to other nitroxide radicals. Its carboxyl group allows for easy modification and conjugation with other molecules, making it highly versatile for various applications.
Eigenschaften
Molekularformel |
C14H17KN2O4 |
|---|---|
Molekulargewicht |
316.39 g/mol |
InChI |
InChI=1S/C14H17N2O4.K/c1-13(2)14(3,4)16(20)11(15(13)19)9-5-7-10(8-6-9)12(17)18;/h5-8H,1-4H3,(H,17,18); |
InChI-Schlüssel |
VDNRVUNYOMTZSI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C([N+](=C(N1[O])C2=CC=C(C=C2)C(=O)O)[O-])(C)C)C.[K] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




